molecular formula C11H15NO3S B8191270 (S)-Pyrrolidin-3-yl 4-methylbenzenesulfonate

(S)-Pyrrolidin-3-yl 4-methylbenzenesulfonate

Cat. No.: B8191270
M. Wt: 241.31 g/mol
InChI Key: OFXGEDZSEKJBCH-JTQLQIEISA-N
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Description

(S)-Pyrrolidin-3-yl 4-methylbenzenesulfonate is a chemical compound that features a pyrrolidine ring attached to a 4-methylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Pyrrolidin-3-yl 4-methylbenzenesulfonate typically involves the reaction of (S)-pyrrolidine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Use of large reactors with efficient mixing
  • Continuous monitoring of reaction parameters
  • Purification steps such as recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

(S)-Pyrrolidin-3-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams.

    Reduction: The sulfonate group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of lactams or other oxidized derivatives.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of new compounds with different functional groups replacing the sulfonate group.

Scientific Research Applications

(S)-Pyrrolidin-3-yl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Pyrrolidin-3-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The sulfonate group can enhance the compound’s solubility and stability, facilitating its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.

    4-Methylbenzenesulfonate: A sulfonate ester used in organic synthesis and as a protecting group.

Uniqueness

(S)-Pyrrolidin-3-yl 4-methylbenzenesulfonate is unique due to the combination of the pyrrolidine ring and the 4-methylbenzenesulfonate group. This combination imparts specific chemical and biological properties that are not present in the individual components. The stereochemistry of the pyrrolidine ring also adds to its uniqueness, influencing its interactions with biological targets.

Properties

IUPAC Name

[(3S)-pyrrolidin-3-yl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-9-2-4-11(5-3-9)16(13,14)15-10-6-7-12-8-10/h2-5,10,12H,6-8H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXGEDZSEKJBCH-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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